molecular formula C9H10ClF3N2O B2706522 3-chloro-N-(2-methoxyethyl)-5-(trifluoromethyl)pyridin-2-amine CAS No. 338406-35-2

3-chloro-N-(2-methoxyethyl)-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B2706522
CAS No.: 338406-35-2
M. Wt: 254.64
InChI Key: LVOLLZKOJODAOP-UHFFFAOYSA-N
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Description

3-chloro-N-(2-methoxyethyl)-5-(trifluoromethyl)pyridin-2-amine: is an organic compound that belongs to the class of pyridinamines. This compound is characterized by the presence of a chloro group, a methoxyethyl group, and a trifluoromethyl group attached to a pyridine ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-methoxyethyl)-5-(trifluoromethyl)pyridin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-2-pyridinecarboxylic acid, 2-methoxyethylamine, and trifluoromethylating agents.

    Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes.

    Reaction Steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are used for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-methoxyethyl)-5-(trifluoromethyl)pyridin-2-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like sodium borohydride or catalytic hydrogenation.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation Reactions: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (DCM).

    Reduction Reactions: Reagents like sodium borohydride (NaBH4) or palladium on carbon (Pd/C) in solvents like ethanol or methanol.

Major Products Formed

    Substitution Reactions: Formation of substituted pyridinamines with various functional groups.

    Oxidation Reactions: Formation of N-oxides or other oxidized derivatives.

    Reduction Reactions: Formation of reduced amines or other reduced derivatives.

Scientific Research Applications

3-chloro-N-(2-methoxyethyl)-5-(trifluoromethyl)pyridin-2-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases, including infectious diseases and cancer.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-methoxyethyl)-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Binding to cellular receptors and modulating signal transduction pathways.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(2-methoxyethyl)-2-methylaniline
  • 3-chloro-N-(2-methoxyethyl)-4-methylaniline
  • 3-chloro-N-(2-methoxyethyl)-1-benzothiophene-2-carboxamide

Comparison

Compared to similar compounds, 3-chloro-N-(2-methoxyethyl)-5-(trifluoromethyl)pyridin-2-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s lipophilicity, metabolic stability, and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-chloro-N-(2-methoxyethyl)-5-(trifluoromethyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClF3N2O/c1-16-3-2-14-8-7(10)4-6(5-15-8)9(11,12)13/h4-5H,2-3H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVOLLZKOJODAOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C(C=C(C=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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